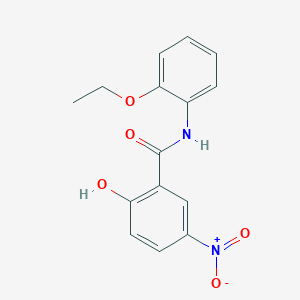
2'-Ethoxy-2-hydroxy-5-nitrobenzanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Ethoxy-2-hydroxy-5-nitrobenzanilide is an organic compound with a complex structure that includes an ethoxy group, a hydroxy group, and a nitro group attached to a benzanilide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Ethoxy-2-hydroxy-5-nitrobenzanilide typically involves the nitration of a suitable benzanilide precursor followed by ethoxylation and hydroxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of 2’-Ethoxy-2-hydroxy-5-nitrobenzanilide may involve large-scale nitration and subsequent functional group modifications under controlled conditions to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Ethoxy-2-hydroxy-5-nitrobenzanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 2’-Ethoxy-2-hydroxy-5-nitrobenzanilide include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2’-Ethoxy-2-hydroxy-5-aminobenzanilide, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
2’-Ethoxy-2-hydroxy-5-nitrobenzanilide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2’-Ethoxy-2-hydroxy-5-nitrobenzanilide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the ethoxy and hydroxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-2’-hydroxy-5’-nitrobenzanilide: Similar structure but with a chloro group instead of an ethoxy group.
2’-Hydroxy-4-nitrobenzanilide: Lacks the ethoxy group but has similar functional groups.
2’-Nitrobenzanilide: Contains the nitro group but lacks the ethoxy and hydroxy groups.
Uniqueness
2’-Ethoxy-2-hydroxy-5-nitrobenzanilide is unique due to the presence of both ethoxy and hydroxy groups, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
213460-67-4 |
|---|---|
Formule moléculaire |
C15H14N2O5 |
Poids moléculaire |
302.28 g/mol |
Nom IUPAC |
N-(2-ethoxyphenyl)-2-hydroxy-5-nitrobenzamide |
InChI |
InChI=1S/C15H14N2O5/c1-2-22-14-6-4-3-5-12(14)16-15(19)11-9-10(17(20)21)7-8-13(11)18/h3-9,18H,2H2,1H3,(H,16,19) |
Clé InChI |
HRBJNZCWCSUIBB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















